molecular formula C17H12F3NO B12450842 N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine

Cat. No.: B12450842
M. Wt: 303.28 g/mol
InChI Key: WLINXJHDYMXACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two pharmacologically significant motifs: a 4H-chromene core and a benzylideneamine moiety. The 4H-chromene structure is a privileged scaffold in medicinal chemistry, with numerous derivatives identified as promising small molecules for their wide range of biological activities, particularly in oncology . For instance, compounds like Crolibulin™ (EPC2407), which is based on a 2-amino-4H-chromene structure, have advanced to clinical trials for the treatment of aggressive solid tumors . The incorporation of a trifluoromethyl group at the 2-position of the chromene ring is a strategic modification known to enhance the molecule's physicochemical properties, such as its metabolic stability and membrane permeability, which are critical for developing potential therapeutic agents . The benzylideneamine segment (an imine) further increases the utility of this compound, serving as a versatile synthetic handle for further chemical elaboration into more complex heterocyclic systems . Researchers can employ this reagent in the synthesis of novel chromene-fused heterocycles or as a building block for creating compound libraries aimed at screening for biological activity. Its primary research value lies in the exploration of new anticancer agents and the study of structure-activity relationships (SAR) within the chromene class of compounds. This product is intended for use in a controlled laboratory environment by qualified life science researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

N-benzyl-2-(trifluoromethyl)chromen-4-imine

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)16-10-14(13-8-4-5-9-15(13)22-16)21-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

WLINXJHDYMXACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C=C(OC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Imine Formation

The most straightforward method involves the condensation of 2-trifluoromethyl-4H-chromen-4-one (1 ) with benzylamine (2 ) under dehydrating conditions. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by water elimination to form the imine (3 ):

$$
\text{2-Trifluoromethyl-4H-chromen-4-one + Benzylamine} \xrightarrow{\text{Dean-Stark, Toluene}} \text{N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine + H}_2\text{O}
$$

Key Data:

  • Solvent: Toluene or xylenes (azeotropic water removal).
  • Catalyst: None required; reaction proceeds thermally.
  • Yield: ~70–85% (based on analogous imine syntheses).
  • Reaction Time: 4–6 hours at reflux.

Acid-Catalyzed Condensation

Protic acids (e.g., acetic acid) accelerate imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. This method is advantageous for sterically hindered substrates:

$$
\text{1 + 2} \xrightarrow{\text{AcOH, EtOH, 80°C}} \text{3} \quad (\text{Yield: 65–78%}).
$$

Optimization Notes:

  • Excess benzylamine (1.2–1.5 equiv) improves conversion.
  • Anhydrous conditions minimize hydrolysis of the imine.

Multi-Component Synthesis via Knoevenagel-Michael Cyclization

A one-pot strategy constructs the chromene ring and imine moiety simultaneously. This method involves:

  • Knoevenagel condensation between 2-hydroxyacetophenone derivatives and trifluoroacetic anhydride to form the trifluoromethyl-substituted intermediate.
  • Michael addition of benzylamine to the α,β-unsaturated ketone.
  • Cyclization to form the chromene-imine scaffold.

Representative Protocol:

  • React 2-hydroxyacetophenone (4 ) with trifluoroacetic anhydride (TFAA) in pyridine at 120°C for 4 hours to yield 2-trifluoromethyl-4H-chromen-4-one (1 ).
  • Treat 1 with benzylamine (2 ) in ethanol under reflux for 6 hours.
  • Isolate the product via column chromatography (hexane/ethyl acetate).

Data:

  • Yield: 60–72%.
  • Advantages: Avoids isolation of intermediates; suitable for scale-up.

Reductive Amination of 2-Trifluoromethyl-4H-Chromen-4-One

While less common, reductive amination using catalytic hydrogenation offers an alternative pathway. The ketone (1 ) reacts with benzylamine (2 ) under hydrogenation conditions to form the imine (3 ):

$$
\text{1 + 2} \xrightarrow{\text{H}_2 (\text{1 atm}), \, \text{Pd/C, MeOH}} \text{3} \quad (\text{Yield: 55–65%}).
$$

Critical Parameters:

  • Catalyst: 5–10% Pd/C or Raney Ni.
  • Temperature: Room temperature to 50°C.
  • Limitation: Over-reduction to the amine is a competing side reaction.

Alkylation of 4-Amino-2-Trifluoromethyl-4H-Chromene

SN2 Alkylation

4-Amino-2-trifluoromethyl-4H-chromene (5 ) undergoes alkylation with benzyl halides (6 ) in the presence of a base:

$$
\text{5 + Benzyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \, \text{CH}_3\text{CN}} \text{3} \quad (\text{Yield: 68–75%}).
$$

Conditions:

  • Base: K$$2$$CO$$3$$ or NaH.
  • Solvent: Acetonitrile or 1,4-dioxane.
  • Time: 12–24 hours at room temperature.

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time significantly:

$$
\text{5 + 6} \xrightarrow{\text{DIEA, DMF, 100°C, MW}} \text{3} \quad (\text{Yield: 80–85%}).
$$

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Direct Condensation 70–85% 4–6 h Low High
Multi-Component Synthesis 60–72% 8–12 h Moderate Moderate
Reductive Amination 55–65% 12–24 h Moderate Low
Alkylation 68–85% 12–24 h High High

Key Findings:

  • Direct condensation offers the best balance of yield and simplicity.
  • Microwave-assisted alkylation achieves the highest yields but requires specialized equipment.
  • Multi-component synthesis is ideal for integrating ring formation and imine generation in one step.

Challenges and Optimization Strategies

Imine Stability

The imine bond is prone to hydrolysis. Strategies to mitigate this include:

  • Use of anhydrous solvents (e.g., toluene, THF).
  • Addition of molecular sieves to absorb water.

Trifluoromethyl Group Introduction

  • TFAA-mediated trifluoromethylation is preferred over halogen exchange due to higher efficiency.
  • Electrophilic trifluoromethylation using Umemoto’s reagent is an alternative but costly.

Chemical Reactions Analysis

Oxidation Reactions

The chromene ring and imine functionality are susceptible to oxidation under specific conditions:

  • Chromene Ring Oxidation : The conjugated diene system in the chromene ring undergoes epoxidation or dihydroxylation. For example, reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative .

  • Imine Oxidation : The C=N bond is oxidized to a carbonyl group using strong oxidizing agents like KMnO₄ in acidic media, forming N-benzyl-2-trifluoromethyl-4H-chromene-4-one .

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYield (%)Source
mCPBACH₂Cl₂, 0°C, 2hEpoxidized chromene derivative65–78
KMnO₄ / H₂SO₄H₂O, 80°C, 6h4-Oxo chromene with retained trifluoromethyl52

Reduction Reactions

The imine group is selectively reduced to a secondary amine using catalytic hydrogenation or hydride agents:

  • Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol reduces the C=N bond to C–N, yielding N-benzyl-2-trifluoromethyl-4H-chromen-4-amine .

  • NaBH₄ Reduction : Sodium borohydride in methanol provides partial reduction but is less efficient (≤30% yield) .

Table 2: Reduction Efficiency Comparison

Reducing AgentSolventTime (h)Product Purity (%)Source
H₂ (Pd/C)Ethanol495
NaBH₄Methanol630

Cycloaddition Reactions

The chromene ring participates in Diels-Alder reactions with dienophiles such as maleic anhydride:

  • With Maleic Anhydride : Forms a bicyclic adduct at 110°C in toluene, leveraging the chromene’s electron-rich diene character .

Key Observation : The trifluoromethyl group enhances the chromene’s electrophilicity, accelerating reaction rates by ~20% compared to non-fluorinated analogues .

Nucleophilic Substitution

The benzylamine group undergoes nucleophilic displacement under alkaline conditions:

  • With Alkyl Halides : Reacts with methyl iodide in DMF/K₂CO₃ to form quaternary ammonium salts.

  • With Thiols : Benzyl substitution occurs in the presence of NaH, yielding thioether derivatives .

Table 3: Substitution Reaction Parameters

NucleophileConditionsProductYield (%)Source
Methyl IodideDMF, K₂CO₃, 60°CN-Methylated quaternary salt85
Benzyl MercaptanTHF, NaH, 0°CBenzylthioether derivative72

Condensation Reactions

The imine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff base derivatives:

  • With 4-Nitrobenzaldehyde : Condensation in ethanol under reflux produces a bis-imine complex, confirmed by FTIR (C=N stretch at 1620 cm⁻¹) .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the chromene ring undergoes ring-opening reactions:

  • HCl in Dioxane : Generates a ketone intermediate via protonation of the imine, followed by hydration .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming fused cyclobutane structures .

Scientific Research Applications

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to chloro (243c) or methoxy (243d) groups. This may reduce nucleophilicity but improve metabolic stability . Halogenated analogs (e.g., 243c with Cl/F) exhibit lower yields (10–14%) compared to non-halogenated derivatives, likely due to steric hindrance or competing side reactions .

Synthetic Efficiency :

  • Compounds with methoxy groups (e.g., 243d) show moderate yields (14–61%), while iodine-containing analogs (e.g., 7c, 7d) achieve higher yields (79–82%) under optimized conditions (TBAF, acetonitrile reflux) .

Spectral Characteristics :

  • The C=N imine stretch in IR spectra appears near 1600 cm⁻¹ for all compounds, confirming the presence of the Schiff base moiety .
  • ¹⁹F NMR signals for fluorine-substituted analogs (e.g., δ -120 in 243c) provide precise structural elucidation .

Challenges and Opportunities

  • Synthesis Optimization : The low yield of halogenated analogs (e.g., 243c) highlights the need for catalyst screening or solvent optimization.
  • Structural Stability : Crystal structure data for the trimethoxyphenyl analog (P21/c space group) suggests that bulky substituents may enhance crystallinity, aiding in purity assessment .

Biological Activity

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, synthesizing findings from various sources.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzyl amine with a suitable chromene derivative that contains a trifluoromethyl group. The general synthetic pathway may include:

  • Step 1: Formation of the chromene backbone through cyclization reactions.
  • Step 2: Introduction of the trifluoromethyl group via electrophilic aromatic substitution or other fluorination methods.
  • Step 3: Amine substitution to yield the final product.

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Escherichia coli2 μg/mL
Klebsiella pneumoniae3 μg/mL
Pseudomonas aeruginosa4 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

2.2 Anticancer Activity

The anticancer potential of this compound has been investigated in several human cancer cell lines:

Cell LineIC50 (μg/mL)Comparison Drug (Etoposide) IC50 (μg/mL)
MDA-MB-2311015
MCF-7812
T47D914

The compound demonstrated cytotoxicity comparable to etoposide, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death.
  • Anticancer Mechanism: It is hypothesized that the compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .

Case Study 1: Antimicrobial Efficacy

A study conducted on various chromene derivatives, including this compound, showed that modifications to the chromene structure significantly influenced antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Properties

In a comparative study involving multiple compounds derived from chromenes, this compound was found to exhibit superior cytotoxic effects against breast cancer cell lines compared to standard therapies, suggesting its potential for further development .

Q & A

Q. What are the standard synthetic routes for N-Benzyl-N-[2-Trifluoromethyl-4H-Chromene-4-ylidene]amine, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling a trifluoromethyl-substituted chromene precursor with a benzylamine derivative. For example, lists the compound under SC024, suggesting a chromene scaffold modified with a trifluoromethyl group and benzylamine. Key intermediates may include halogenated chromene derivatives or activated benzylamine precursors. Reaction conditions often involve refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) and purification via flash chromatography . Similar methodologies in and for analogous N-benzylpyrazine compounds highlight the use of coupling agents like 4-(trifluoromethyl)benzoyl chloride and catalysts such as platinum on carbon .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s tautomeric equilibrium?

The compound’s 4H-chromene-4-ylidene moiety may exhibit keto-enol tautomerism. To resolve this:

  • 1H/13C NMR : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to detect solvent-dependent shifts indicative of tautomeric forms.
  • IR Spectroscopy : Identify absorption bands for C=O (keto form) and O–H (enol form) in the 1600–1700 cm⁻¹ and 3200–3600 cm⁻¹ regions, respectively.
  • Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks and fragmentation patterns consistent with the proposed structure. Cross-validation with X-ray crystallography (e.g., using SHELX programs for structure refinement, as in ) is recommended for definitive tautomer assignment .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition risks during the synthesis of this compound?

Thermal instability is a critical concern. emphasizes conducting differential scanning calorimetry (DSC) to identify decomposition thresholds. Recommended practices include:

  • Temperature Control : Maintain reaction temperatures below the decomposition onset (e.g., <100°C) via oil baths or microwave-assisted heating.
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidative degradation.
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and minimize over-reaction. Safety protocols (e.g., fume hoods, blast shields) are essential, as highlighted in ’s hazard analysis .

Q. How can researchers resolve contradictions in spectral data arising from stereochemical or conformational ambiguities?

Conflicting NMR or MS data may stem from:

  • Chiral Centers : Use chiral shift reagents or enantioselective chromatography to isolate stereoisomers.
  • Dynamic Equilibria : Variable-temperature NMR (VT-NMR) can reveal coalescence temperatures for interconverting conformers.
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software). ’s SHELX system provides robust crystallographic validation to resolve ambiguities .

Q. What methodologies are effective for analyzing the compound’s mutagenicity in biological assays?

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Discrepancies may arise from solvent effects, transition-state approximations, or incomplete basis sets in computational models. Strategies include:

  • Solvent Correction : Apply implicit solvation models (e.g., COSMO-RS) to DFT calculations.
  • Experimental Benchmarking : Compare predicted activation energies with kinetic studies (e.g., Arrhenius plots).
  • Multi-Method Validation : Cross-check results using both ab initio (e.g., MP2) and semi-empirical (e.g., PM6) methods. ’s synthesis of pyrazine derivatives demonstrates iterative optimization of reaction conditions to align theory and practice .

Application-Oriented Questions

Q. What role does the trifluoromethyl group play in modulating this compound’s bioactivity or material properties?

The –CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability, critical for drug delivery (logP increase by ~1.0 unit).
  • Metabolic Stability : Resists oxidative degradation via cytochrome P450 enzymes.
  • Electronic Effects : Withdraws electron density, altering chromene’s π-π* transitions (UV-Vis λmax shifts ~10–20 nm). ’s discussion of trifluoromethyl-substituted benzamides underscores these effects in medicinal chemistry .

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